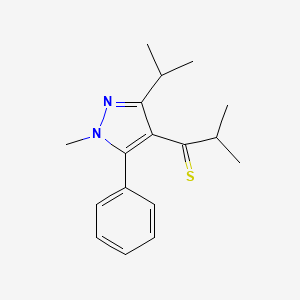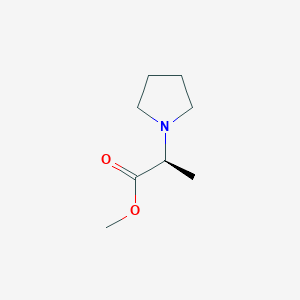
Methyl (S)-2-(1-Pyrrolidinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-(1-Pyrrolidinyl)propanoat ist eine organische Verbindung mit der Summenformel C8H15NO2. Es ist ein Derivat der Propansäure und enthält einen Pyrrolidinring, ein fünfgliedriger Lactam.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl (S)-2-(1-Pyrrolidinyl)propanoat beinhaltet typischerweise die Veresterung von (S)-2-(1-Pyrrolidinyl)propansäure mit Methanol. Die Reaktion wird üblicherweise durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Der Prozess beinhaltet das Erhitzen der Reaktanten unter Rückflussbedingungen, um die Veresterungsreaktion zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Methyl (S)-2-(1-Pyrrolidinyl)propanoat mithilfe von kontinuierlichen Durchflussreaktoren skaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und einen verbesserten Ertrag. Der Einsatz von Katalysatoren und optimierten Reaktionsparametern gewährleistet eine effiziente Produktion der Verbindung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl (S)-2-(1-Pyrrolidinyl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Estergruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Ester oder Amide.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-(1-Pyrrolidinyl)propanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl (S)-2-(1-Pyrrolidinyl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Substrat für Enzyme fungieren und zur Bildung von aktiven Metaboliten führen. Diese Metaboliten können dann mit verschiedenen biologischen Stoffwechselwegen interagieren und ihre Wirkungen ausüben. Die genauen molekularen Zielstrukturen und Stoffwechselwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-(1-Pyrrolidinyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (1-Methyl-3-pyrrolidinyl)essigsäurehydrochlorid
- 3-(1-Pyrrolidinyl)propansäurehydrochlorid
- 3-(1-Pyrrolidinyl)butansäurehydrochlorid
Einzigartigkeit
Methyl (S)-2-(1-Pyrrolidinyl)propanoat ist aufgrund seiner spezifischen strukturellen Merkmale, wie dem Vorhandensein eines Pyrrolidinrings und einer Estergruppe, einzigartig. Diese Merkmale verleihen ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen. Seine Stereochemie spielt ebenfalls eine entscheidende Rolle für seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl (2S)-2-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
BCYHICYAWLIZRU-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)N1CCCC1 |
Kanonische SMILES |
CC(C(=O)OC)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



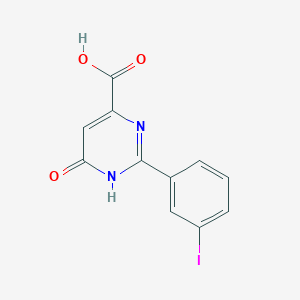
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)




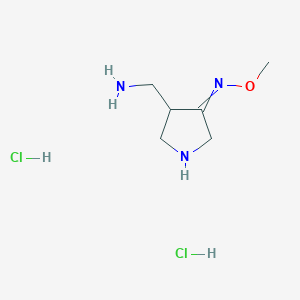


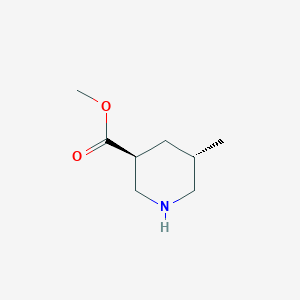
![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)

